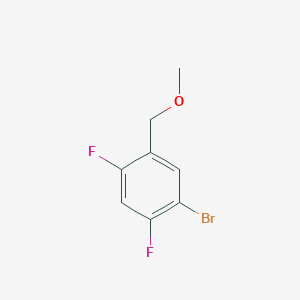

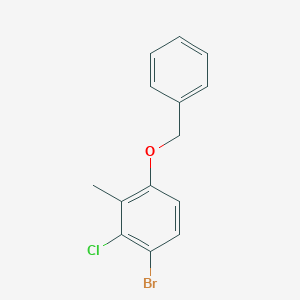

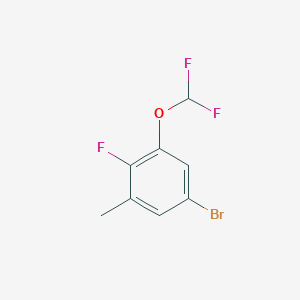

2-(Benzyloxy)-1-bromo-4-chloro-3-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

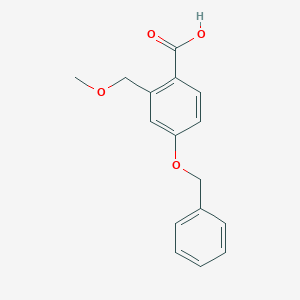

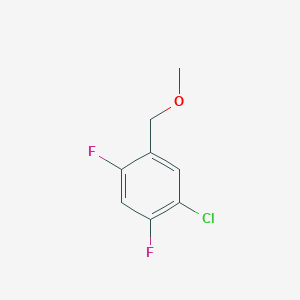

The compound “2-(Benzyloxy)-1-bromo-4-chloro-3-fluorobenzene” is likely a halogenated aromatic compound. It contains a benzene ring, which is an aromatic hydrocarbon, with different substituents: a benzyloxy group, a bromine atom, a chlorine atom, and a fluorine atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through halogenation and etherification reactions. For instance, a benzyloxy group could be introduced to a benzene ring through a Williamson ether synthesis, followed by halogenation reactions to introduce bromine, chlorine, and fluorine .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the planar structure characteristic of aromatic compounds, with the different substituents attached to the benzene ring .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the halogens (bromine, chlorine, and fluorine) might be replaced through nucleophilic aromatic substitution reactions. The benzyloxy group could also undergo reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting and boiling points, solubility in different solvents, and reactivity with various chemical reagents .Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

This compound can be used in the synthesis of benzyl ethers and esters . It can act as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of these compounds . This process involves N-methylation of 2-benzyloxypyridine, which delivers the active reagent in situ .

Preparation of Chalcones Derivatives

Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry . The compound can be used in the synthesis of 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one compounds . These compounds are synthesized by coupling with aromatic substituted aldehyde .

Synthesis of Multidentate Chelating Ligands

2-(Benzyloxy)-1-bromo-4-chloro-3-fluorobenzene can be used as a reagent for the synthesis of multidentate chelating ligands . These ligands have applications in coordination chemistry and biochemistry.

Preparation of Sequential Polypeptides

This compound can be used in the synthesis of sequential polypeptides . These polypeptides have applications in biochemistry and molecular biology, including the study of protein structure and function.

Pharmaceutical Research

The compound can be used in pharmaceutical research as an intermediate . It can be used in the synthesis of various pharmaceutical compounds.

Chemical Research

In addition to its applications in pharmaceutical research, the compound can also be used in chemical research as an intermediate . It can be used in the synthesis of various chemical compounds.

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “2-(Benzyloxy)-1-bromo-4-chloro-3-fluorobenzene” would require appropriate safety measures. These might include wearing personal protective equipment and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

Future research could explore the synthesis, properties, and potential applications of “2-(Benzyloxy)-1-bromo-4-chloro-3-fluorobenzene”. This might include developing more efficient synthesis methods, studying its reactivity with various reagents, and investigating its potential uses in fields like materials science or medicinal chemistry .

properties

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-6-7-11(15)12(16)13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNMQOATZVOKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-bromo-4-chloro-3-fluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.